Cas no 31718-58-8 (2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI))

2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) structure
31718-58-8 structure
Product Name:2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI)
CAS No:31718-58-8
MF:C10H12O6
MW:228.198683738708
MDL:MFCD00080563
CID:312059
PubChem ID:56841806
Update Time:2025-07-08

2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI)
    • (Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid
    • Maleic acid-Mono-2-Methacryloyloxy ethyl ester
    • (1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate
    • (Z)-4-(1-methyl-2-prop-2-enoyloxy-ethoxy)-4-oxo-but-2-enoic acid
    • NS00050764
    • 31718-58-8
    • EINECS 250-779-8
    • MDL: MFCD00080563
    • Inchi: 1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4-
    • InChI Key: QHNMXBRCQQYQST-PLNGDYQASA-N
    • SMILES: O(C(/C=C\C(=O)O)=O)C(C)COC(C=C)=O

Computed Properties

  • Exact Mass: 228.06338810g/mol
  • Monoisotopic Mass: 228.06338810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 89.9Ų

2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB123162-100 ml
Maleic acid-mono-2-methacryloyloxy ethyl ester; .
31718-58-8
100 ml
€172.30 2024-04-17
abcr
AB123162-100ml
Maleic acid-mono-2-methacryloyloxy ethyl ester; .
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100ml
€191.30 2025-02-20

2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) Related Literature

Additional information on 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI)

Comprehensive Overview of 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) (CAS No. 31718-58-8)

The chemical compound 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI), identified by its CAS No. 31718-58-8, is a specialized ester derivative of 2-Butenedioic acid. This compound has garnered significant attention in industrial and research applications due to its unique molecular structure and reactivity. The (2Z) configuration indicates the cis-arrangement of the substituents around the double bond, which influences its physical and chemical properties. Researchers and manufacturers often explore its potential in polymer chemistry, coatings, and adhesives, aligning with the growing demand for sustainable and high-performance materials.

In recent years, the interest in 2-Butenedioic acid derivatives has surged, particularly in the context of green chemistry and bio-based materials. The compound’s ester functionality, highlighted by the 1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl group, makes it a versatile intermediate for synthesizing cross-linked polymers. This aligns with the global trend toward reducing reliance on fossil-fuel-derived chemicals. Searches for "sustainable polymer precursors" and "bio-based esters for coatings" have increased, reflecting the industry’s shift toward eco-friendly alternatives. The CAS No. 31718-58-8 is frequently cited in patents and academic papers exploring these applications.

From a technical perspective, the mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester moiety in this compound offers reactive sites for further chemical modifications. This characteristic is particularly valuable in the development of advanced materials, such as self-healing coatings or stimuli-responsive polymers. The compound’s ability to participate in radical polymerization reactions is another area of interest, as evidenced by the rising number of queries for "radical polymerization initiators" and "functionalized esters in material science". Its (2Z)-configuration also plays a critical role in determining the steric and electronic properties of the resulting polymers.

Another notable aspect of 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) is its potential in the pharmaceutical and agrochemical sectors. While not a direct active ingredient, its derivatives are investigated for their role in drug delivery systems or as intermediates in synthesizing bioactive molecules. The search terms "ester-based drug carriers" and "specialty chemicals for agrochemicals" highlight the broader applications of such compounds. The CAS No. 31718-58-8 is often referenced in databases tracking novel chemical entities for these industries.

Handling and storage of this compound require adherence to standard laboratory safety protocols, given its reactive functional groups. However, it is not classified under hazardous or restricted categories, making it accessible for research and industrial use. The compound’s stability under controlled conditions and compatibility with various solvents are frequently discussed in technical forums, with searches like "storage conditions for reactive esters" and "solvent compatibility of butenedioic acid derivatives" being common among chemists and engineers.

In conclusion, 2-Butenedioic acid(2Z)-, mono[1-methyl-2-[(1-oxo-2-propenyl)oxy]ethyl] ester (9CI) (CAS No. 31718-58-8) represents a multifaceted chemical with broad applicability in modern science and industry. Its relevance to sustainable materials, polymer chemistry, and specialty chemical synthesis positions it as a compound of enduring interest. As research continues to uncover new uses, its role in advancing green technologies and high-performance materials is expected to expand further.

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